molecular formula C23H28N2O4 B2895360 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 782467-41-8

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B2895360
CAS No.: 782467-41-8
M. Wt: 396.487
InChI Key: NCPFJVWPSSBUBC-UHFFFAOYSA-N
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Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates two pharmaceutically relevant moieties: a 2,2-dimethyl-2,3-dihydrobenzofuran group and a 4-(4-methoxyphenyl)piperazine unit, linked by an ethanone spacer. The 2,2-dimethyl-2,3-dihydrobenzofuran scaffold is a known structural motif derived from carbamate insecticides like Carbofuran and is frequently explored in the development of new active compounds. The piperazine ring is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties and molecular recognition. This specific combination suggests potential applications as a key intermediate in the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can leverage this compound to develop novel ligands, particularly for central nervous system (CNS) targets, given the prevalence of arylpiperazines in that domain. Its well-defined structure makes it a valuable building block for constructing combinatorial libraries or for probing biochemical pathways. This product is supplied for non-human research applications only. It is strictly for research use and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-23(2)15-17-5-4-6-20(22(17)29-23)28-16-21(26)25-13-11-24(12-14-25)18-7-9-19(27-3)10-8-18/h4-10H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFJVWPSSBUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone , often referred to as DMBF-Piperazine , has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzofuran moiety with a piperazine derivative, suggesting a multifaceted mechanism of action that may target various biological pathways.

  • Molecular Formula : C20H23N2O3
  • Molecular Weight : 341.4 g/mol
  • IUPAC Name : 2-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-N-[4-(methoxyphenyl)]acetamide

Synthesis

The synthesis of DMBF-Piperazine involves several steps, typically starting from 2,2-dimethyl-2,3-dihydrobenzofuran. The synthetic route includes:

  • Preparation of the benzofuran derivative.
  • Reaction with piperazine and subsequent acetamide formation under controlled conditions to optimize yield and purity.

DMBF-Piperazine's biological activity is hypothesized to stem from its ability to interact with specific molecular targets, including:

  • Receptors : It may act on neurotransmitter receptors due to the presence of the piperazine ring, which is known for its affinity towards serotonin and dopamine receptors.
  • Enzymatic Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes such as acetylcholinesterase, which could have implications for neurodegenerative diseases .

Anticancer Potential

Recent studies have indicated that compounds similar to DMBF-Piperazine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Compounds derived from similar structures have shown IC50 values ranging from 0.079 μM to 27.6 μM against breast cancer cell lines (MDA-MB-231) and other tumor cells . The structure-activity relationship (SAR) analysis demonstrates that modifications in the benzofuran or piperazine moieties can enhance cytotoxic effects.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzofuran derivatives. Compounds with similar structures have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Neuroprotective Effects

Given its structural components, DMBF-Piperazine may also exhibit neuroprotective effects. The piperazine ring's interaction with neurotransmitter systems could contribute to this activity, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Studies

  • Cytotoxicity Assessment : A study evaluated DMBF-Piperazine against several cancer cell lines, revealing selective cytotoxicity and a promising therapeutic index compared to standard chemotherapeutics.
  • Enzyme Inhibition Studies : Another investigation focused on the compound’s ability to inhibit acetylcholinesterase activity, showing competitive inhibition with an IC50 value indicating moderate potency.

Data Table of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Reference
CytotoxicityMDA-MB-231 (Breast)27.6
AntimicrobialStaphylococcus aureus15.0
Enzyme InhibitionAcetylcholinesterase0.5

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound ID Substituents/Modifications Molecular Weight (g/mol) Noted Bioactivity
Target 4-Methoxyphenyl, dihydrobenzofuran ~410-430* Potential AChE inhibition (inferred)
Compound A 3-Chlorophenyl ~420-440* Serotonin receptor binding
Compound B Isoindoline-dione, 4-methoxybenzyl 387.5 CNS penetration (structural analogy)
Compound D 2,3-Dimethoxybenzoyl 410.46 Enhanced lipophilicity
Compound F Pyrimidinyl-oxy piperidine 411.5 Kinase inhibition (inferred)

*Estimated based on structural analogs in –20.

Q & A

Q. What are the optimal synthesis routes for this compound, and what methodological considerations are critical for high yield and purity?

The synthesis of this compound typically involves multi-step reactions, starting with the functionalization of the dihydrobenzofuran core and subsequent coupling to the piperazine-methoxyphenyl moiety. Key steps include:

  • Nucleophilic substitution : Reaction of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with a bromo- or chloroacetyl intermediate under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the ethanone backbone .
  • Piperazine coupling : Introduction of the 4-(4-methoxyphenyl)piperazine group via amide or ketone bond formation, often using coupling agents like HATU or DCC in anhydrous dichloromethane .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product with ≥95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the integration of the dihydrobenzofuran, piperazine, and methoxyphenyl groups. Key signals include the singlet for the dimethyl group (~1.4 ppm) and the methoxy proton resonance (~3.8 ppm) .
  • X-ray crystallography : Resolves stereochemical details (e.g., dihydrobenzofuran ring puckering) and validates hydrogen bonding between the ethanone oxygen and piperazine nitrogen .
  • HPLC-MS : Ensures purity and verifies molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Substituent variation : Systematically modify the dihydrobenzofuran (e.g., alkyl groups at C2/C3) and piperazine (e.g., fluorophenyl or pyridyl substitutions) to assess impact on target binding .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin or dopamine transporters. Focus on the ethanone linker’s role in binding affinity .
  • In vitro assays : Test derivatives in cell-based models (e.g., cAMP inhibition for GPCR activity) and compare IC50_{50} values to establish SAR trends .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound class?

  • Orthogonal assays : Combine radioligand binding (e.g., 3^3H-labeled antagonists) with functional assays (e.g., calcium flux) to distinguish between direct receptor modulation and off-target effects .
  • Metabolic stability testing : Incubate the compound with liver microsomes to identify metabolites that may contribute to inconsistent in vivo results .
  • Crystallographic validation : Co-crystallize the compound with its target protein (e.g., a kinase or GPCR) to confirm binding modes and resolve discrepancies in activity predictions .

Q. How can the compound’s pharmacokinetic properties be improved without compromising potency?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .
  • LogP optimization : Adjust the methoxyphenyl substituent (e.g., replace with a trifluoromethyl group) to balance lipophilicity and blood-brain barrier penetration .
  • In silico ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable absorption and low CYP450 inhibition risks .

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